molecular formula C9H8ClNO4S B1423515 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride CAS No. 1097732-13-2

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

Cat. No. B1423515
Key on ui cas rn: 1097732-13-2
M. Wt: 261.68 g/mol
InChI Key: JDBPBDWKAGOTFL-UHFFFAOYSA-N
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Patent
US07393873B2

Procedure details

Under N2, chlorosulfonic acid (1.5 g, 12.87 mmol) was diluted in CCl4 (2 mL) and cooled to 0° C. Then 3-phenyl-1,3-oxazolidin-2-one (280 mg, 1.72 mmol) was diluted in CCl4 (2 mL) and added slowly to the reaction mixture. The reaction mixture was stirred for two hours at 0° C. The reaction was then slowly quenched with ice water (4 mL) and extracted with CCl4 (3×4 mL). The organic extracts were dried over sodium sulfate and concentrated to give 4-(2-oxo-1,3-oxazolidin-3-yl)-benzenesulfonyl chloride which was used without purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]1([N:12]2[CH2:16][CH2:15][O:14][C:13]2=[O:17])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(Cl)(Cl)(Cl)Cl>[O:17]=[C:13]1[N:12]([C:6]2[CH:11]=[CH:10][C:9]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:8][CH:7]=2)[CH2:16][CH2:15][O:14]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(OCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for two hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction was then slowly quenched with ice water (4 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CCl4 (3×4 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1OCCN1C1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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